molecular formula C5H11ClN4 B2985801 (1S)-1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride CAS No. 2460739-97-1

(1S)-1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride

Cat. No.: B2985801
CAS No.: 2460739-97-1
M. Wt: 162.62
InChI Key: GDQXYWJBUOYYAA-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(1-Methyltriazol-4-yl)ethanamine; hydrochloride is a chiral amine derivative featuring a 1-methyl-1,2,3-triazole ring system. The compound’s stereochemistry and triazole substituent position (methyl at the 1-position) distinguish it from other triazole-based amines.

Properties

IUPAC Name

(1S)-1-(1-methyltriazol-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXYWJBUOYYAA-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=N1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S)-1-(1-Methyltriazol-4-yl)ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5H10ClN3
  • Molecular Weight : 161.61 g/mol
  • CAS Number : 1616809-52-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole ring contributes to its ability to form hydrogen bonds, which enhances binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole derivatives against resistant bacterial strains, suggesting that this compound may share similar properties.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus16 µg/mLModerate
Escherichia coli32 µg/mLModerate
Klebsiella pneumoniae64 µg/mLLow

Enzyme Inhibition

The compound has shown potential in inhibiting key metabolic enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for treating neurological disorders.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of ESKAPE pathogens. The results demonstrated varying degrees of efficacy, particularly against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential in combating antibiotic-resistant infections .

Study 2: Neurological Applications

A study investigated the impact of this compound on neurodegenerative models in vitro. The results indicated that it could potentially reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease by inhibiting AChE activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazole Family

  • 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride (CAS: 1803604-52-5) Structure: Differs in triazole substitution (methyl at the 5-position of a 1,2,4-triazole vs. 1-methyl-1,2,3-triazole in the target compound). Molecular Formula: C₆H₁₁ClN₄ (vs. C₅H₁₁ClN₄ for the target compound, assuming similar backbone).
  • [1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride (CAS: 1909336-75-9)

    • Structure : Contains a propenyl substituent on the triazole ring, enhancing hydrophobicity.
    • Application : Used as a chemical building block in click chemistry. The allyl group may improve metabolic stability compared to the methyl group in the target compound .
  • Research Use: Explored in adenosine receptor ligand studies, highlighting the role of triazole-amine hybrids in targeting GPCRs .

Heterocyclic Amines with Different Core Structures

  • (S)-1-(Thiazol-2-yl)ethanamine hydrochloride (CAS: 623143-42-0) Structure: Thiazole ring instead of triazole, with sulfur replacing one nitrogen atom. Used in kinase inhibitor research .
  • 1-Methylhistamine dihydrochloride (CAS: 6481-48-7)

    • Structure : Imidazole ring with a methylated amine side chain.
    • Biological Relevance : Binds to histamine receptors (e.g., H₃R), suggesting that triazole analogs like the target compound may target similar pathways but with modified selectivity .
  • (S)-1-(4-Nitrophenyl)ethanamine hydrochloride (CAS: 132873-57-5)

    • Structure : Nitro-substituted phenyl group instead of triazole.
    • Physicochemical Properties : The nitro group increases electron-withdrawing effects, reducing basicity compared to triazole-containing amines. Used in asymmetric synthesis .

Comparative Physicochemical Properties

Property (1S)-1-(1-Methyltriazol-4-yl)ethanamine; HCl (Inferred) 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl (S)-1-(Thiazol-2-yl)ethanamine HCl
Molecular Weight ~183.6 g/mol 183.63 g/mol 198.09 g/mol
Solubility Moderate (polar aprotic solvents) High in DMF/DMSO Moderate in water
Hydrogen Bond Donors 2 (amine + triazole N-H) 2 2 (amine + thiazole N)
LogP ~0.5 (predicted) 0.2 1.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.